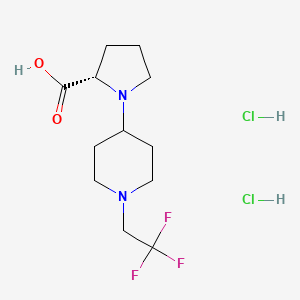
(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the trifluoroethyl group and the L-proline moiety in this compound makes it unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride typically involves the reaction of piperidine derivatives with trifluoroethyl compounds under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride can be used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding due to its specific molecular structure. It can serve as a probe or ligand in biochemical assays.
Medicine: In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs targeting specific biological pathways.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and the piperidine ring may interact with enzymes, receptors, or other proteins, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)piperazine: This compound is similar in structure but contains a fluorophenyl group instead of a trifluoroethyl group.
Piperidine derivatives: Various piperidine derivatives with different substituents can be compared to highlight the unique properties of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride.
Uniqueness: The presence of the trifluoroethyl group and the L-proline moiety makes this compound unique compared to other piperidine derivatives. These structural features may confer specific biological activities and chemical properties that are not present in similar compounds.
Propriétés
Formule moléculaire |
C12H21Cl2F3N2O2 |
|---|---|
Poids moléculaire |
353.21 g/mol |
Nom IUPAC |
(2S)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C12H19F3N2O2.2ClH/c13-12(14,15)8-16-6-3-9(4-7-16)17-5-1-2-10(17)11(18)19;;/h9-10H,1-8H2,(H,18,19);2*1H/t10-;;/m0../s1 |
Clé InChI |
NWGUIXLPNARPSP-XRIOVQLTSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O.Cl.Cl |
SMILES canonique |
C1CC(N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


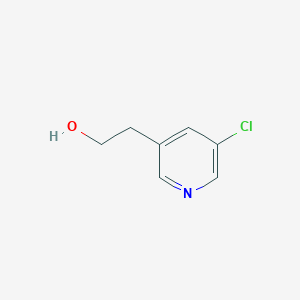
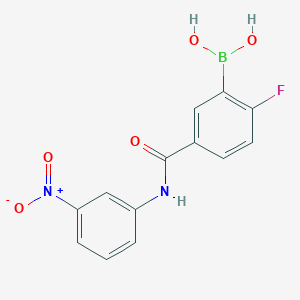
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)
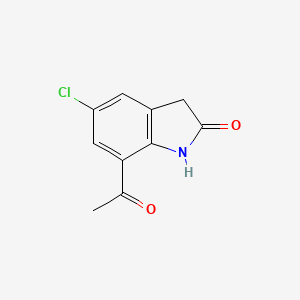
![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)
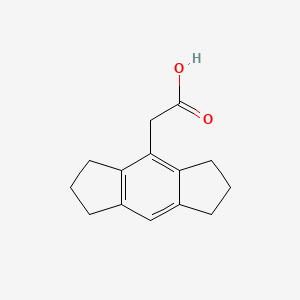
![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)
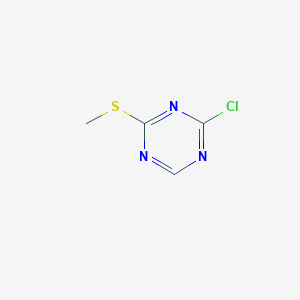
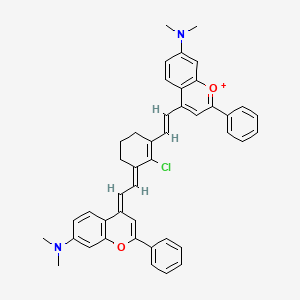
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)
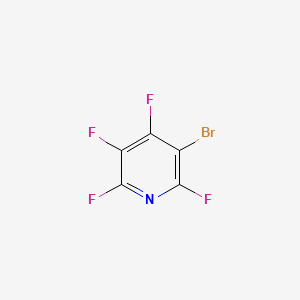
![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)

